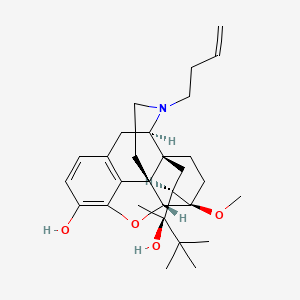

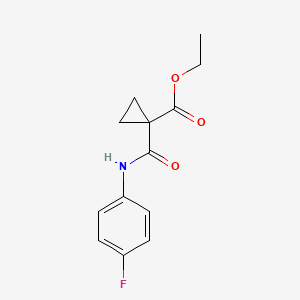

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

Descripción general

Descripción

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H14FNO3 . It has a molecular weight of 251.25 g/mol. It is a white powdery substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal . It has a melting point of 173.0 to 177.0 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate and related compounds demonstrate significant potential in antimicrobial and antioxidant applications. Studies have shown that certain derivatives exhibit remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Applications in Polymer Chemistry

In polymer chemistry, derivatives of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate have been used for oxidative polymerization processes. For example, enzymatic catalysis using horseradish peroxidase has been employed to oligomerize certain derivatives in aqueous media (Pang et al., 2003).

Structural and Synthetic Chemistry

The compound and its derivatives are of interest in structural chemistry for their crystallization properties and potential in synthesis. They have been characterized using various analytical techniques, contributing to the understanding of their structural properties (Sapnakumari et al., 2014). Additionally, their role in the cationic polymerization of other compounds, like N-vinylcarbazole, has been explored, indicating potential applications in the synthesis of polymers with specific properties (Li et al., 1992).

Chemopreventive Agents and Antimicrobial Activity

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate analogues have shown promising results as potential chemopreventive agents for epithelial cancer and skin diseases, owing to their activity in reversing keratinization and inhibiting ornithine decarboxylase induction (Dawson et al., 1983). Furthermore, derivatives containing fragments of fluorophenyls and cyclopropane have displayed antimicrobial activity, underscoring their potential in medical applications (Issayeva et al., 2019).

Pharmaceutical Research and Drug Development

In pharmaceutical research, certain derivatives of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate have been explored for their potential in drug development. Studies include the assessment of binding profiles, drug-likeness, and molecular docking simulations, highlighting their relevance in the search for new therapeutic agents (Nagarajappa et al., 2022).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c1-2-18-12(17)13(7-8-13)11(16)15-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMLTTAPGNFDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718987 | |

| Record name | Ethyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | |

CAS RN |

20650-07-1 | |

| Record name | Ethyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-N,N-dimethylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)

![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)

![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)